molecular formula C17H19NO B1272342 (1-Benzhydrylazetidin-3-yl)methanol CAS No. 72351-36-1

(1-Benzhydrylazetidin-3-yl)methanol

Cat. No. B1272342
CAS RN: 72351-36-1
M. Wt: 253.34 g/mol
InChI Key: GEFUGGQLCNKIQP-UHFFFAOYSA-N
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Description

“(1-Benzhydrylazetidin-3-yl)methanol” is a chemical compound with the molecular formula C17H19NO . It has a molecular weight of 253.34 g/mol . The compound is also known by its CAS number: 72351-36-1 .


Synthesis Analysis

The synthesis of “(1-Benzhydrylazetidin-3-yl)methanol” involves dissolving 1-Benzhydryl-3-(hydroxymethyl)azetidine in methanol and adding palladium hydroxide on carbon under a nitrogen atmosphere . The mixture is then stirred under a pressurized hydrogen atmosphere . After the air in the vessel is replaced by nitrogen, the catalyst is removed by filtration and washed with methanol . The reaction mixture is then concentrated under reduced pressure .


Molecular Structure Analysis

The molecular structure of “(1-Benzhydrylazetidin-3-yl)methanol” is represented by the formula C17H19NO . Unfortunately, the specific details about the molecular structure are not provided in the search results.


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “(1-Benzhydrylazetidin-3-yl)methanol” is a hydrogenation process . The reaction is carried out under a pressurized hydrogen atmosphere . The reaction mixture is then filtered, and the filtrate is evaporated to give the crude product .


Physical And Chemical Properties Analysis

“(1-Benzhydrylazetidin-3-yl)methanol” has a molecular weight of 253.34 g/mol . The compound’s boiling point and other physical properties are not specified in the search results.

Scientific Research Applications

1. Catalyst in Organic Synthesis

The compound has been studied as part of a ligand that forms a complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition. This reaction is significant in water or under neat conditions, demonstrating low catalyst loadings, short reaction times, and compatibility with free amino groups (Ozcubukcu et al., 2009).

2. In Synthesis of Pharmacological Agents

An improved one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol, a pharmaceutically important moiety, has been developed. This process minimizes impurities and effectively scales up production, yielding high purity and efficiency (Reddy et al., 2010).

3. Enantiodiscrimination in Stereochemistry

Enantiopure aziridin-2-yl methanols, similar in structure to (1-Benzhydrylazetidin-3-yl)methanol, have been used as sensors for enantiodiscrimination of α-racemic carboxylic acids. This application is crucial for determining the enantiomeric excess of compounds containing stereogenic centers (Malinowska et al., 2020).

4. Role in Chemical Reactions

It's involved in the photoinduced electron-transfer reaction of benzhydrylidenenorbornene, which can be captured chemically by methanol, indicating the presence of homoconjugative interactions (Hirano et al., 1992).

5. Synthesis of Novel Compounds

(1-Benzhydrylazetidin-3-yl)methanol is also involved in the synthesis of various compounds, for instance, the green synthesis of racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives in water, highlighting its role in environmentally-friendly chemical processes (Singh et al., 2015).

6. In Corrosion Inhibition Studies

The compound has been explored as a potential corrosion inhibitor for mild steel in acidic media, emphasizing its practical applications in industrial settings (Ma et al., 2017).

Safety And Hazards

The safety information available indicates that “(1-Benzhydrylazetidin-3-yl)methanol” may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The compound is classified with the signal word "Warning" .

properties

IUPAC Name

(1-benzhydrylazetidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c19-13-14-11-18(12-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17,19H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFUGGQLCNKIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374451
Record name (1-benzhydrylazetidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzhydrylazetidin-3-yl)methanol

CAS RN

72351-36-1
Record name (1-benzhydrylazetidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72351-36-1
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To an anhydrous tetrahydrofuran solution (100 mL) of lithium aluminum hydride (1.14 g, 29.93 mmol), a tetrahydrofuran solution (50 mL) of 1-benzhydrylazetidin-3-carboxylic acid methyl ester (Oakwood Products, Inc.: Code No. W07L) (2.00 g, 7.16 mmol) was added dropwise over 10 minutes under ice cooling and stirring, and the reaction mixture was stirred for 3.5 hours. While the reaction mixture was stirred again under ice cooling, water (1.14 mL), a 4N-aqueous solution of sodium hydroxide (1.14 mL) and water (4.50 mL) were added to the reaction liquor, and the mixture was stirred for 20 minutes. Precipitated insoluble matter was removed through separation by filtration, and the obtained mother liquor was concentrated under reduced pressure to obtain the title compound (1.97 g, over yield) as an oily matter.
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100 mL
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Synthesis routes and methods III

Procedure details

1-Benzhydryl-3-azetidinecarboxylic acid (3.12 g) was suspended in tetrahydrofuran (60 ml), and cooled in an ice-methanol bath under a nitrogen atmosphere. Triethylamine (1.96 ml) was added dropwise, and a solution of ethyl chlorocarbonate (1.34 ml) in tetrahydrofuran (5 ml) was added dropwise over 20 minutes. After the addition, the reaction mixture was stirred at the same temperature for 30 minutes. The reaction mixture was filtered, and the residue was washed with tetrahydrofuran (30 ml). The filtrate was added dropwise to a solution of an aqueous (15 ml) solution of sodium borohydride (1.33 g) cooled in an ice water bath over 15 minutes. After the addition, the reaction mixture was stirred at room temperature. 1N hydrochloric acid (35 ml) was gradually added to the reaction mixture to degrade excess sodium borohydride, and a 1N aqueous solution of sodium hydroxide (35 ml) was added. This was extracted with ethyl acetate (100 ml). The organic layer was washed with brine, and dried over anhydrous sodium sulfate. The solvent was concentrated, and the residue was dried under reduced pressure to give the title compound (1.59 g, 54%) as a pale brown solid.
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3.12 g
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5 mL
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60 mL
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Yield
54%

Synthesis routes and methods IV

Procedure details

1-Benzhydrylazetane-3-carboxylic acid (101 mg) was dissolved in THF (2 mL) and lithium aluminium hydride (27 mg) was added. The mixture was stirred overnight at RT. Water, sodium potassium tartrate solution and EA were added. The phases were separated, the org. phase was dried (Na2SO4) and evaporated off to afford 93 mg of the desired product.
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101 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzhydrylazetidin-3-yl)methanol
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(1-Benzhydrylazetidin-3-yl)methanol
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(1-Benzhydrylazetidin-3-yl)methanol

Citations

For This Compound
1
Citations
RH Bradbury, R Callis, GR Carr, H Chen… - Journal of medicinal …, 2016 - ACS Publications
Here we report the discovery and optimization of a series of bivalent bromodomain and extraterminal inhibitors. Starting with the observation of BRD4 activity of compounds from a …
Number of citations: 75 pubs.acs.org

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